6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O2/c1-4-6(12(13)14)7-9-2-5(8)3-11(7)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXRHEKBGYENMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Enaminones and 5-Aminopyrazoles
A β-enaminone derivative, such as 3-(dimethylamino)-1-(methyl)prop-2-en-1-one , reacts with 5-aminopyrazole under solvent-free microwave irradiation at 160°C for 15 minutes. The methyl group at position 2 originates from the β-enaminone’s R-group, ensuring regioselective incorporation.
Reaction Conditions
| Reactant | Equivalents | Temperature | Time | Yield |
|---|---|---|---|---|
| β-Enaminone (methyl) | 1.0 | 160°C | 15 min | 78% |
| 5-Aminopyrazole | 1.0 | (Microwave) |
Characterization data for the intermediate 2-methylpyrazolo[1,5-a]pyrimidine aligns with literature reports:
- $$^1$$H NMR (DMSO-d6, 400 MHz): δ 2.45 (s, 3H, CH3), 6.32 (d, J = 5.6 Hz, 1H), 8.15 (d, J = 5.6 Hz, 1H), 8.74 (s, 1H).
Nitration at Position 3: Introducing the Nitro Group
Nitration of the 2-methylpyrazolo[1,5-a]pyrimidine core at position 3 is achieved using fuming nitric acid in concentrated sulfuric acid, a method adapted from Lynch et al.. The methyl group’s electron-donating nature directs electrophilic attack to the meta position (C3), ensuring regioselectivity.
Optimized Nitration Protocol
A mixture of 2-methylpyrazolo[1,5-a]pyrimidine (10 mmol), fuming HNO3 (3 equiv), and H2SO4 (18 equiv) is stirred at 80°C for 4 hours. After neutralization with aqueous ammonia, the product 2-methyl-3-nitropyrazolo[1,5-a]pyrimidine is isolated.
Nitration Parameters
| Parameter | Value |
|---|---|
| HNO3:H2SO4 Ratio | 1:6 |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 89% |
Spectral Data
- $$^1$$H NMR (DMSO-d6, 600 MHz): δ 2.49 (s, 3H, CH3), 9.07 (s, 1H), 9.28 (s, 1H).
- $$^{13}$$C NMR (DMSO-d6, 151 MHz): δ 20.1 (CH3), 120.1, 124.2, 143.8, 144.3, 146.1, 152.4.
Bromination at Position 6: Electrophilic Aromatic Substitution
Introducing bromine at position 6 requires careful consideration of directing effects. The nitro group at C3 exerts a strong meta-directing influence, favoring electrophilic attack at C6. Bromination is performed using bromine (Br2) in a mixture of acetic acid and sulfuric acid at 0–5°C.
Bromination Reaction Setup
2-Methyl-3-nitropyrazolo[1,5-a]pyrimidine (1 mmol) is dissolved in glacial acetic acid (10 mL), followed by dropwise addition of Br2 (1.2 equiv) in H2SO4 (2 mL) at 0°C. The reaction is stirred for 6 hours, quenched with ice water, and neutralized to yield This compound .
Bromination Metrics
| Condition | Detail |
|---|---|
| Solvent | Acetic acid |
| Brominating Agent | Br2 |
| Temperature | 0–5°C |
| Time | 6 hours |
| Yield | 75% |
Characterization
- Elemental Analysis: Calcd for C7H5BrN4O2: C, 32.71; H, 1.96; N, 21.79. Found: C, 32.68; H, 1.89; N, 21.65.
- MS (ESI): m/z 257.9 [M+H]+.
Alternative Synthetic Pathways
Sequential Halogenation-Nitration Approach
An alternative route involves brominating the core structure prior to nitration. 2-Methylpyrazolo[1,5-a]pyrimidine undergoes bromination at C6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C, followed by nitration as described in Section 2. While this method offers a 70% overall yield, competing side reactions at C3 during bromination necessitate rigorous purification.
One-Pot Cyclization-Nitration-Halogenation
A streamlined protocol adapted from Abdelriheem et al. combines cyclocondensation, nitration, and bromination in a single reactor. The β-enaminone and 5-aminopyrazole are cyclized under microwave conditions, followed by sequential addition of HNO3/H2SO4 and Br2. Although efficient (65% yield), this method risks over-nitration and requires precise stoichiometric control.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-donating methyl group at C2 and electron-withdrawing nitro group at C3 create competing directing effects. Computational studies suggest that nitration at C3 is favored due to the pyrimidine ring’s electronic asymmetry, which localizes electrophilic attack at the most activated position.
Bromine Incorporation Efficiency
Bromination at C6 is sensitive to the nitro group’s orientation. Steric hindrance from the nitro group can reduce reaction rates, necessitating excess Br2 or prolonged reaction times. Catalytic Lewis acids (e.g., FeBr3) improve yields to 82% by facilitating electrophilic substitution.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Cyclocondensation Reactions: The compound can participate in cyclocondensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Cyclocondensation Reactions: These reactions typically require the use of 1,3-biselectrophilic compounds and NH-3-aminopyrazoles under microwave irradiation.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, amino derivatives, and various cyclocondensation products .
Scientific Research Applications
6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with significant photophysical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and inhibit their activity, which can lead to various biological effects . The presence of the nitro group is particularly important for its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Structural Insights
- In contrast, chloro (Cl) or methyl (CH3) groups at C3 may reduce potency but improve metabolic stability .
- C6 Substituents : Bromine at C6 is common in analogs for its balance of lipophilicity and halogen bonding. Its absence (e.g., in 7-morpholine derivatives) shifts activity toward PI3Kδ inhibition .
- C2 vs. C7 Modifications : Methyl at C2 (target compound) contrasts with morpholine at C7 in PI3Kδ inhibitors, demonstrating how peripheral substitutions dictate target selectivity .
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine?
The compound is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophiles (e.g., β-dicarbonyl compounds). A typical protocol involves reacting 5-aminopyrazoles with nitro-substituted electrophiles under basic conditions (e.g., KOH/EtOH) to form the pyrazolo[1,5-a]pyrimidine core. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane, followed by nitration at position 3 using nitric acid/sulfuric acid mixtures. Microwave-assisted synthesis can enhance reaction efficiency and yields (65–85%) compared to conventional heating .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns and regioselectivity (e.g., downfield shifts for nitro and bromo groups at positions 3 and 6, respectively) .
- IR spectroscopy : Identification of functional groups (e.g., nitro group absorption at ~1,520–1,370 cm⁻¹) .
- Mass spectrometry (EI/ESI) : For molecular ion validation (e.g., m/z = 257 [M⁺] for C₇H₅BrN₄O₂) .
- Elemental analysis : To verify purity (>95%) and stoichiometry .
Q. How does the bromine substituent influence the compound’s reactivity?
The bromine atom at position 6 facilitates nucleophilic substitution (e.g., Suzuki coupling, amination) for functionalization. For example, palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups, enabling diversification for structure-activity relationship (SAR) studies. The nitro group at position 3 enhances electrophilicity, making the compound a precursor for reduction to amino derivatives .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C vs. 6–8 hr reflux) .
- Catalytic systems : Use of Pd(PPh₃)₄ for cross-coupling reactions improves efficiency (yields >80%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, reducing side products .
Q. How do structural modifications impact biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
SAR studies reveal:
- Position 2 (methyl) : Enhances metabolic stability by reducing oxidative degradation .
- Position 3 (nitro) : Conversion to an amino group improves solubility and enables hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Position 6 (bromo) : Replacement with trifluoromethyl or thiophene groups alters selectivity (e.g., anticancer vs. antimicrobial activity) .
| Derivative Structure | Biological Activity | Target |
|---|---|---|
| 6-Bromo-3-cyclopropyl | Anticancer (IC₅₀ = 1.2 µM) | EGFR kinase |
| 3-Amino-6-(thiophen-2-yl) | Antimicrobial (MIC = 8 µg/mL) | Bacterial gyrase |
Q. How to resolve contradictions in reported biological data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH, temperature, or cell lines (e.g., HeLa vs. MCF-7 cells) .
- Purity issues : Impurities >5% (e.g., unreacted bromo precursors) can skew IC₅₀ values. Validate purity via HPLC before testing .
- Substituent effects : Minor changes (e.g., methyl vs. ethyl at position 2) significantly alter pharmacokinetics .
Q. What computational methods support the design of novel derivatives?
- Docking simulations : Predict binding affinities to targets (e.g., using AutoDock Vina with PDB 1M17 for kinase inhibition) .
- DFT calculations : Optimize electronic properties (e.g., HOMO/LUMO levels for charge transfer in fluorophores) .
- QSAR models : Correlate substituent electronegativity with bioactivity (e.g., nitro groups enhance π-stacking in DNA intercalators) .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Prodrug design : Convert nitro groups to amino derivatives, which form water-soluble salts (e.g., HCl salts) .
- Nanoformulation : Use liposomal encapsulation to enhance bioavailability (e.g., PEGylated liposomes increase plasma half-life by 3×) .
Q. What are the limitations of current synthetic methodologies?
- Regioselectivity : Competing reactions during cyclization (e.g., formation of pyrazolo[1,5-c]pyrimidine isomers). Solution: Use bulky bases (e.g., DBU) to favor kinetic control .
- Functional group incompatibility : Nitro groups may oxidize sensitive reagents. Solution: Sequential bromination/nitration to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
